molecular formula C7H7N3O3 B145875 2-Amino-3-nitrobenzamide CAS No. 313279-12-8

2-Amino-3-nitrobenzamide

Cat. No. B145875
Key on ui cas rn: 313279-12-8
M. Wt: 181.15 g/mol
InChI Key: RMLPQVFYXZMJES-UHFFFAOYSA-N
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Patent
US07994160B2

Procedure details

To a solution of 100 g (0.55 mol) of acid 5 in 600 ml of tetrahydrofuran (THF) and 1 ml of N,N-dimethylformamide (DMF) 131 g (1.1 mol) of thionyl chloride were added. The mixture was stirred under reflux for 4 h and at room temperature for 12 h. The mixture was concentrated to 300 ml and added to a mixture of 1500 g of ice and 1500 ml of ammonia. The mixture was stirred for 3 h at 5° C. The resulting crystals were isolated at 10° C., washed with water, 100 ml of iso-propanol, and 100 ml of MTBE and dried in a vacuum oven at 50° C. Recrystallisation from toluene/MTBE (3/1). Yield: 68%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C[N:15](C)C=O.S(Cl)(Cl)=O>O1CCCC1>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:15])=[O:5]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 300 ml
ADDITION
Type
ADDITION
Details
added to a mixture of 1500 g of ice and 1500 ml of ammonia
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h at 5° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting crystals were isolated at 10° C.
WASH
Type
WASH
Details
washed with water, 100 ml of iso-propanol, and 100 ml of MTBE
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene/MTBE (3/1)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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